B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid
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Overview
Description
[2-(Trifluoromethoxy)pyridin-4-yl]boronic acid: is a boronic acid derivative that features a trifluoromethoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethoxylation of a pyridine derivative using a suitable trifluoromethoxylation reagent, followed by borylation to introduce the boronic acid group .
Industrial Production Methods: Industrial production of [2-(trifluoromethoxy)pyridin-4-yl]boronic acid may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2-(Trifluoromethoxy)pyridin-4-yl]boronic acid can undergo various substitution reactions, particularly nucleophilic aromatic substitution, due to the electron-withdrawing nature of the trifluoromethoxy group.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typical reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used along with bases like potassium carbonate or sodium hydroxide in solvents like ethanol or water.
Major Products: The major products formed from these reactions include substituted pyridine derivatives and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: In chemistry, [2-(trifluoromethoxy)pyridin-4-yl]boronic acid is used as a building block in the synthesis of various organic compounds. Its ability to participate in cross-coupling reactions makes it a valuable reagent for constructing complex molecular architectures .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug discovery. The trifluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, [2-(trifluoromethoxy)pyridin-4-yl]boronic acid is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism by which [2-(trifluoromethoxy)pyridin-4-yl]boronic acid exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity .
Comparison with Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group attached to a pyridine ring and share similar chemical properties.
Fluoropyridines: Fluoropyridines have fluorine atoms attached to the pyridine ring and exhibit unique reactivity due to the strong electron-withdrawing effect of fluorine.
Uniqueness: [2-(Trifluoromethoxy)pyridin-4-yl]boronic acid is unique due to the presence of both the trifluoromethoxy group and the boronic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile reagent in various chemical transformations .
Biological Activity
B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies that highlight its antiproliferative effects.
Synthesis
The synthesis of this compound typically involves the reaction of boronic acid derivatives with trifluoromethoxy-substituted pyridines through various coupling reactions, including Suzuki-Miyaura cross-coupling. This method allows for the introduction of the trifluoromethoxy group at the desired position on the pyridine ring, which is crucial for enhancing the compound's biological activity.
Antiproliferative Activity
Numerous studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The compound has shown promising results in inhibiting the growth of different types of cancer cells, including:
- Breast Cancer Cells (MCF-7) : In vitro assays demonstrated that this compound significantly reduced cell viability, with IC50 values indicating potent antiproliferative effects.
- Leukemia Cells (K562) : Similar effects were observed in K562 cell lines, where the compound induced apoptosis and inhibited proliferation.
The mechanism of action appears to involve the induction of apoptotic pathways, including the activation of caspases and modulation of key proteins involved in cell cycle regulation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 5.2 | Induction of apoptosis via caspase activation |
K562 | 3.8 | Cell cycle arrest and apoptosis |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Studies indicate that:
- Substituents on the Pyridine Ring : The presence of electron-withdrawing groups like trifluoromethoxy enhances the compound's ability to interact with biological targets.
- Boron Functional Group : The boronic acid moiety plays a crucial role in its interaction with proteins involved in cell signaling pathways.
Research has shown that modifications to the substituents can either enhance or diminish biological activity, highlighting the importance of careful design in drug development.
Case Studies
- In Vivo Efficacy : A study conducted on mouse models bearing xenografts of MCF-7 cells demonstrated that treatment with this compound resulted in significant tumor shrinkage compared to control groups. This suggests potential for clinical application in breast cancer therapy.
- Combination Therapies : Research indicates that combining this boronic acid derivative with other chemotherapeutic agents may lead to synergistic effects, enhancing overall efficacy and reducing resistance in cancer cells.
- Mechanistic Studies : Further investigations into its mechanism revealed that this compound affects multiple signaling pathways, including those related to apoptosis and cell cycle regulation. Flow cytometry analyses showed alterations in cell cycle profiles consistent with G1 phase arrest.
Properties
Molecular Formula |
C6H5BF3NO3 |
---|---|
Molecular Weight |
206.92 g/mol |
IUPAC Name |
[2-(trifluoromethoxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C6H5BF3NO3/c8-6(9,10)14-5-3-4(7(12)13)1-2-11-5/h1-3,12-13H |
InChI Key |
MIFOCYABWMFVHT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)OC(F)(F)F)(O)O |
Origin of Product |
United States |
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